molecular formula C6H10N2O B1394867 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile CAS No. 857637-01-5

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Cat. No.: B1394867
CAS No.: 857637-01-5
M. Wt: 126.16 g/mol
InChI Key: ZJKMVVGNSMLLAV-UHFFFAOYSA-N
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Description

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile is a chemical building block of interest in medicinal and synthetic chemistry. Its molecular formula is C 6 H 10 N 2 O, and it has a molecular weight of 126.16 g/mol . The compound features a pyrrolidine ring with a hydroxyl group at the 3-position, making it a versatile chiral scaffold for constructing more complex molecules. The (3S)-stereoisomer of this compound, specifically [(3S)-3-Hydroxy-1-Pyrrolidinyl]Acetonitrile (CAS# 540787-77-7), is a known synthetic intermediate . Compounds containing the 3-hydroxypyrrolidine structure are frequently utilized in pharmaceutical research, for instance, as subunits in molecules designed to target specific receptors . This suggests that 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile serves as a valuable precursor in the synthesis of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-(3-hydroxypyrrolidin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKMVVGNSMLLAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101293920
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857637-01-5
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857637-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-pyrrolidineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101293920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Safety data sheet (SDS) for 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile . This document is structured to serve researchers and drug development professionals, synthesizing standard safety protocols with high-level chemical handling insights.

Chemical Identity & Structural Context

Compound Name: 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile Synonyms: 1-(Cyanomethyl)pyrrolidin-3-ol; 1-Cyanomethyl-3-hydroxypyrrolidine; (3-Hydroxypyrrolidino)acetonitrile. CAS Number(s):

  • Generic/Racemic: 29134-29-0 (Analogous reference for unsubstituted); Specific isomer CAS: 857637-01-5 ((S)-isomer), 857637-00-4 ((R)-isomer). Molecular Formula:

    
    Molecular Weight:  126.16  g/mol 
    
Senior Scientist Insight: Structural Significance

This compound represents a bifunctional scaffold commonly employed in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs). It combines a secondary alcohol (providing solubility and H-bonding capability) with an


-aminonitrile  core.
  • The Risk Factor: The

    
    -aminonitrile moiety is chemically reactive.[1][2][3] Under physiological or strong acidic conditions, it can hydrolyze or undergo oxidative dealkylation, potentially releasing cyanide anions (
    
    
    
    ). Safety protocols must therefore bridge the gap between "organic irritant" and "cyanide precursor."

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and read-across from 1-pyrrolidineacetonitrile.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 3H301: Toxic if swallowed.[3][4][5]
Acute Toxicity (Dermal) Cat.[2][3] 4H312: Harmful in contact with skin.[2][3][6]
Skin Corrosion/Irritation Cat.[1][4][5] 2H315: Causes skin irritation.[1][4][5]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[1][2][3][4]
Specific Target Organ Tox. Cat. 3H335: May cause respiratory irritation.[1][4][5]
Mechanistic Toxicology (The "Why")

Unlike simple aliphatic nitriles (e.g., acetonitrile),


-aminonitriles are more susceptible to metabolic activation.
  • Cytochrome P450 Activation: The

    
    -carbon is prone to oxidation.
    
  • Cyanide Release: The resulting intermediate is unstable and spontaneously decomposes to release the corresponding aldehyde and hydrogen cyanide (HCN) .

  • Local Irritation: The pyrrolidine ring, being a secondary amine derivative, retains basicity (pKa ~9-10 for the parent, slightly lower here), causing direct tissue irritation upon contact.

Critical First Aid & Emergency Response

Standard "fresh air" advice is insufficient for nitrile poisoning. This protocol integrates Cyanide Antidote awareness.

Immediate Action Workflow
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer 100% Oxygen. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).

  • Skin Contact:

    • Rapid Decontamination: Wash with soap and copious water for 15 minutes.

    • Solvent Warning: Do NOT use ethanol or DMSO to wash skin; these solvents enhance transdermal absorption of the nitrile.

  • Ingestion (The Critical Path):

    • If conscious: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2]

    • Medical Alert: Inform emergency responders of potential Nitrile/Cyanide involvement.

Antidote Considerations

While this compound is less volatile than HCN, systemic absorption can mimic cyanide poisoning (histotoxic hypoxia).

  • Observation: Monitor for "almond" odor on breath (unreliable), confusion, hyperventilation followed by bradypnea.

  • Treatment: Hydroxocobalamin (Cyanokit) is the preferred first-line antidote over nitrite/thiosulfate kits for research lab exposures due to a better safety profile.

Handling, Storage & Stability

Protocol for maintaining compound integrity and operator safety.[4]

Physical Properties & Storage[2][6]
  • State: Viscous liquid or low-melting waxy solid (depending on purity/isomer).

  • Hygroscopicity: High. The 3-hydroxyl group creates a strong affinity for atmospheric moisture.

  • Storage Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Tightly sealed glass or PTFE. Avoid metal containers if long-term stability is unverified (potential for metal-catalyzed hydrolysis).

Incompatibility Matrix
Reagent ClassReaction RiskResultant Hazard
Strong Acids (HCl,

)
HydrolysisFormation of amide/acid + ammonium salts.
Strong Oxidizers (

,

)
OxidationExothermic reaction; NOx fumes; HCN release.
Reducing Agents (

)
ReductionFormation of diamines (flammable/toxic).

Exposure Controls & PPE

The "Standard Nitrile Glove" Fallacy: Nitriles can permeate standard nitrile rubber gloves.

Personal Protective Equipment (PPE)
  • Respiratory: If handling >500mg or heating: NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

  • Eye Protection: Chemical splash goggles (Face shield recommended for synthesis scales >10g).

  • Hand Protection (Crucial):

    • Standard Tasks: Double-gloving (Nitrile over Nitrile) is minimum.

    • High Exposure/Spill:Silver Shield / 4H (Laminate) gloves are required. The polarity of the hydroxyl group combined with the nitrile solvent properties allows this molecule to permeate thin nitrile rubber (<0.1mm) in minutes.

Experimental Protocols & Disposal

Safe Synthesis/Usage Workflow

When using this compound as a nucleophile or building block:

  • Dissolution: Dissolve in aprotic solvents (DCM, THF) inside a fume hood.

  • Quenching: Never quench reaction mixtures containing this nitrile directly into acidic waste without neutralization.

  • Waste Stream: Segregate into "Cyanide/Nitrile Waste" streams. Do not mix with acidic aqueous waste.

Spill Cleanup Logic (DOT Diagram)

SpillCleanup Start Spill Detected Evacuate Evacuate Area & Ventilate (15 min) Start->Evacuate PPE Don PPE: Resp (OV/AG) + Laminate Gloves Evacuate->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Decon Apply Bleach Solution (10% NaOCl) Absorb->Decon Destruction Wait Wait 30 Mins (Oxidation of CN) Decon->Wait Collect Collect as HazWaste (Label: Nitrile Contam) Wait->Collect

Figure 1: Decision logic for managing spills of aminonitriles. The bleach step oxidizes residual cyanide/amine species.

Quantitative Data Summary

PropertyValue (Estimated/Lit)Source/Logic
Boiling Point ~110–120°C @ 0.5 mmHgExtrapolated from 1-pyrrolidineacetonitrile (bp 70°C/1.5mmHg) + OH effect.
Density ~1.08 g/cm³Higher than pyrrolidine (0.86) due to nitrile/OH density contribution.
LogP (Octanol/Water) -0.5 to 0.2Hydrophilic due to -OH and amine; likely water-soluble.
Flash Point >110°CLow volatility expected; Combustible but not Highly Flammable.
pKa ~8.5 (Conjugate Acid)Lower than pyrrolidine (11.3) due to electron-withdrawing nitrile group.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 122536-94-1 (Pyrrolidine Precursors). PubChem.[7] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Nitriles and Aminoacetonitriles Toxicity Profiles. ECHA.[7] Available at: [Link]

  • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry 53.22 (2010): 7902-7917. (Context on Nitrile Metabolism). Available at: [Link]

Disclaimer: This guide is generated for research and development purposes by qualified personnel. It relies on read-across methodology where specific experimental data is absent. Always consult the specific batch Certificate of Analysis (CoA) and local EHS regulations before use.

Sources

Introduction: The Strategic Importance of the 3-Hydroxypyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Chiral Building Blocks Containing the 3-Hydroxypyrrolidine Scaffold

The pyrrolidine ring is a privileged heterocyclic motif, ranking as the fifth most predominant nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA)[1]. Within this class, the chiral 3-hydroxypyrrolidine scaffold has emerged as a cornerstone building block for the synthesis of a multitude of bioactive molecules and active pharmaceutical ingredients (APIs).[2][3][4]. Its prevalence stems from a combination of favorable properties: a three-dimensional structure that can effectively probe biological space, and two key functional handles—a secondary amine and a hydroxyl group—that allow for versatile chemical modification and fine-tuning of pharmacokinetic and pharmacodynamic properties.[5].

Chirality is a fundamental consideration in drug development, as different enantiomers of a molecule often exhibit vastly different biological activities and safety profiles.[6][7]. Consequently, the demand for enantiomerically pure intermediates like (R)- and (S)-3-hydroxypyrrolidine is continually rising.[6][8]. These building blocks are essential for constructing complex chiral drugs targeting a wide array of diseases, including central nervous system disorders, cardiovascular diseases, infectious agents, and cancers.[3][9]. This guide provides a comprehensive overview of the synthesis, functionalization, and application of these vital chiral scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Enantiopure 3-Hydroxypyrrolidines

The efficient and stereocontrolled synthesis of the 3-hydroxypyrrolidine core is a critical challenge. Methodologies can be broadly categorized into two major approaches: synthesis from the "chiral pool" and asymmetric synthesis from achiral or prochiral precursors.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool approach utilizes inexpensive, naturally occurring enantiopure compounds as starting materials.[10][11]. This strategy inherently establishes the desired stereochemistry at the outset, which is then carried through a synthetic sequence.

Common Chiral Pool Precursors:

  • L-Malic Acid: A classic route involves the condensation of natural malic acid with an amine (e.g., benzylamine) followed by a strong reduction step to form the pyrrolidine ring.[3].

  • Glutamic Acid: This amino acid can be converted to a chiral 4-amino-2-hydroxybutyric acid intermediate, which undergoes intramolecular cyclization and subsequent reduction to yield the target scaffold.[3].

  • Serine: D- or L-serine can be elaborated into complex, highly substituted pyrrolidines, demonstrating the versatility of amino acids as chiral precursors.[11][12].

The primary advantage of this approach is the reliable introduction of chirality from a readily available source. However, the synthetic routes can sometimes be lengthy and may require extensive use of protecting groups, which can impact overall efficiency and cost, particularly for industrial-scale production.[3][13].

G cluster_0 Chiral Pool Synthesis Workflow start Naturally Occurring Chiral Precursor (e.g., Malic Acid, Serine) step1 Multi-Step Chemical Modification & Functionalization start->step1 Introduction of necessary functional groups step2 Intramolecular Cyclization step1->step2 Formation of the pyrrolidine ring end Target Chiral 3-Hydroxypyrrolidine Scaffold step2->end Final deprotection & isolation

Caption: A generalized workflow for chiral pool synthesis.

Asymmetric Synthesis: Creating Chirality from Achiral Precursors

Modern synthetic chemistry increasingly relies on asymmetric methods to create chiral centers with high enantioselectivity from achiral starting materials.[6][7][14]. These approaches offer greater flexibility and often more convergent routes.

A. Chemoenzymatic and Biocatalytic Methods

Enzymes are highly efficient and stereoselective catalysts, making them powerful tools for asymmetric synthesis.[2][15]. Keto reductases (KREDs) and amine transaminases (ATAs) are particularly relevant for producing chiral alcohols and amines, respectively.

A state-of-the-art example is a one-pot photoenzymatic process starting from pyrrolidine itself.[2]. This method integrates three distinct reaction types into a single, efficient workflow:

  • Photochemical Oxyfunctionalization: A regioselective C-H activation step generates the key intermediate, 3-pyrrolidinone.

  • In-situ Protection: The intermediate is protected (e.g., with a Boc group) to make it compatible with the subsequent enzymatic step.

  • Stereoselective Biocatalysis: The resulting N-Boc-3-pyrrolidinone is then subjected to either a KRED for stereoselective reduction to the desired (R)- or (S)-N-Boc-3-hydroxypyrrolidine, or an ATA for transamination to the corresponding 3-aminopyrrolidine.[2].

This approach is operationally simple, proceeds under mild conditions, and can achieve high conversions (>90%) and exceptional enantiomeric excess (>99%).[2].

G cluster_1 One-Pot Photoenzymatic Synthesis start Pyrrolidine (Achiral Starting Material) photo Photochemical Oxyfunctionalization start->photo ketone 3-Pyrrolidinone (Prochiral Intermediate) photo->ketone protect In-situ N-Boc Protection ketone->protect boc_ketone N-Boc-3-Pyrrolidinone protect->boc_ketone kred Biocatalytic Reduction (Keto Reductase - KRED) boc_ketone->kred Stereoselective Carbonyl Reduction ata Biocatalytic Transamination (Amine Transaminase - ATA) boc_ketone->ata Stereoselective Transamination end_alc (R)- or (S)-N-Boc- 3-Hydroxypyrrolidine kred->end_alc end_amine (R)- or (S)-N-Boc- 3-Aminopyrrolidine ata->end_amine

Caption: Workflow of a one-pot photoenzymatic synthesis route.

B. Metal-Catalyzed Asymmetric Reactions

The catalytic asymmetric hydrogenation of prochiral substrates is another powerful technique.[7]. This involves the reduction of a double bond in a precursor molecule using a chiral metal catalyst (e.g., based on Rhodium or Ruthenium) to induce the formation of a specific enantiomer.[7][14]. Similarly, silver(I)-catalyzed asymmetric multicomponent reactions can provide convenient, single-step access to highly functionalized pyrrolidine structures at ambient temperature.[16].

Applications in Medicinal Chemistry and Drug Development

The 3-hydroxypyrrolidine scaffold is a key intermediate for a diverse range of pharmaceuticals.[1][3]. Its structural rigidity and the stereochemical orientation of its functional groups are critical for precise interactions with biological targets.

Drug NameTherapeutic AreaScaffold EnantiomerKey Function of Scaffold
Darifenacin Overactive Bladder(S)-3-HydroxypyrrolidineCore component of the muscarinic receptor antagonist.[2]
Barnidipine Antihypertensive(R)-3-HydroxypyrrolidineForms part of the dihydropyridine calcium channel blocker.[2]
Ceftobiprole Antibiotic (MRSA)(R)-3-AminopyrrolidineSide chain component crucial for antibacterial activity.[2]
Leniolisib Immunomodulator (APDS)(R)-3-AminopyrrolidineKey fragment for PI3Kδ inhibitor.[2]

Beyond its role as a core fragment, the scaffold is increasingly used in cutting-edge therapeutic modalities. A notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , innovative molecules designed to selectively hijack the cellular machinery to degrade specific disease-causing proteins.[9]. The 3-hydroxypyrrolidine unit often serves as a versatile linker component in these complex structures. Furthermore, its derivatives are widely employed in asymmetric catalysis as chiral ligands or auxiliaries to control the stereochemical outcome of other reactions.[4][5].

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol 1: Chemoenzymatic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine

(Adapted from photoenzymatic methodologies)[2]

This protocol outlines a conceptual one-pot, three-step chemoenzymatic synthesis.

Materials:

  • Pyrrolidine

  • Photosensitizer (e.g., Rose Bengal)

  • Oxygen (O₂) source

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Keto reductase (KRED) selective for (S)-alcohol formation

  • Co-factor regeneration system for KRED (e.g., Glucose, Glucose Dehydrogenase)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Photochemical Oxyfunctionalization:

    • In a suitable photoreactor vessel, dissolve pyrrolidine and the photosensitizer in an appropriate solvent system (e.g., aqueous buffer).

    • Irradiate the solution with visible light (appropriate wavelength for the sensitizer) while continuously bubbling O₂ through the mixture.

    • Monitor the reaction by TLC or LC-MS for the formation of 3-pyrrolidinone. The reaction is typically complete within 24-48 hours.

  • In-situ N-Boc Protection:

    • Once the initial step is complete, cool the reaction mixture to 0 °C.

    • Add triethylamine to the mixture, followed by the dropwise addition of a solution of Boc₂O in a suitable solvent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of N-Boc-3-pyrrolidinone is complete (monitor by TLC/LC-MS).

  • Biocatalytic Reduction:

    • To the crude N-Boc-3-pyrrolidinone solution, add the KRED enzyme and the components of the cofactor regeneration system (e.g., NAD(P)H, glucose, GDH).

    • Ensure the pH is maintained at the optimal level for the enzyme (e.g., 7.5).

    • Stir the mixture at room temperature (or the enzyme's optimal temperature) for 24-48 hours, monitoring for the conversion to (S)-N-Boc-3-hydroxypyrrolidine.

  • Work-up and Purification:

    • Once the reduction is complete, quench the reaction and extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the enantiomerically pure (S)-N-Boc-3-hydroxypyrrolidine.

Protocol 2: Synthesis of (S)-N-Benzyl-3-hydroxypyrrolidine from L-Malic Acid

(Based on established chiral pool synthesis principles)[3]

This protocol describes a classical multi-step synthesis.

Materials:

  • L-Malic acid

  • Benzylamine

  • Strong reducing agent (e.g., Lithium aluminum hydride - LAH or Borane-THF complex)

  • Anhydrous solvents (e.g., THF, Diethyl ether)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • Condensation to form Succinimide Derivative:

    • Combine L-malic acid and benzylamine in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture in a suitable solvent (e.g., toluene) to reflux to drive off water and promote condensation.

    • After completion, cool the reaction and isolate the crude (S)-N-benzyl-3-hydroxysuccinimide.

  • Reduction of the Succinimide:

    • CAUTION: This step involves highly reactive reducing agents and must be performed under an inert atmosphere (e.g., Argon or Nitrogen) with strict adherence to safety protocols.

    • Suspend the crude succinimide derivative in anhydrous THF in a flame-dried flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the strong reducing agent (e.g., LAH in THF) to the suspension. This reaction is highly exothermic.

    • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the reduction is complete (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LAH).

    • Filter the resulting solids and wash thoroughly with THF or ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the resulting crude oil by column chromatography or distillation to obtain (S)-N-benzyl-3-hydroxypyrrolidine.

Conclusion and Future Outlook

Chiral 3-hydroxypyrrolidine building blocks are indispensable tools in the arsenal of the modern medicinal chemist. Their strategic importance is underscored by their presence in numerous approved drugs and clinical candidates. While classical chiral pool synthesis provides reliable access, the future lies in the development of more efficient, scalable, and sustainable asymmetric methodologies.[8]. Innovations in biocatalysis and metal-catalyzed C-H functionalization are paving the way for greener and more atom-economical routes. As drug discovery ventures into more complex chemical spaces with modalities like PROTACs, the versatility and inherent drug-like properties of the 3-hydroxypyrrolidine scaffold will ensure its continued and expanding role in the creation of next-generation therapeutics.

References

  • Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I) | Organic Letters - ACS Publications.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
  • Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC.
  • Chemoenzymatic enantioselective synthesis of 3-hydroxy-2-pyrrolidinones and 3-hydroxy-2-piperidinones - ScienceDirect . Available at: [Link]

  • Asymmetric synthesis of polyfunctionalized pyrrolidines from sulfinimine-derived pyrrolidine 2-phosphonates. Synthesis of pyrrolidine 225C - PubMed . Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI . Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed . Available at: [Link]

  • Unlocking Pharmaceutical Potential: The Role of (R)-3-Hydroxypyrrolidine in Modern Drug Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.
  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • Preparation of ( R )- and ( S )- N -Protected 3-Hydroxypyrrolidines by Hydroxylation with Sphingomonas sp. HXN-200, a Highly Active, Regio- and Stereoselective, and Easy to Handle Biocatalyst - ResearchGate . Available at: [Link]

  • WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents.
  • Hydroxylated Pyrrolidines. Enantiospecific Synthesis of all-cis 2,3,4,5-Substituted Pyrrolidine Derivatives from Serine . Available at: [Link]

  • WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC . Available at: [Link]

  • Exploring the Applications of (S)-3-Hydroxypyrrolidine Hydrochloride in Asymmetric Catalysis - NINGBO INNO PHARMCHEM CO.,LTD.
  • (S)-3-Hydroxypyrrolidine Hydrochloride Is Set To Reach XXX million By 2033, Growing At A CAGR Of XX . Available at: [Link]

  • Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC . Available at: [Link]

  • Synthesis of chiral building blocks for use in drug discovery - PubMed . Available at: [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis - PMC . Available at: [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC . Available at: [Link]

  • Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool - ResearchGate . Available at: [Link]

  • Organocatalytic asymmetric 5-hydroxypyrrolidine synthesis: a highly enantioselective route to 3-substituted proline derivatives | Request PDF - ResearchGate . Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC - NIH . Available at: [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery - ResearchGate . Available at: [Link]

Sources

Methodological & Application

Using 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile in drug discovery libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile in Next-Generation Fsp³-Rich Libraries

Executive Summary: Escaping "Flatland" in Drug Discovery

The dominance of flat, aromatic-heavy compounds in historical screening libraries has contributed to high attrition rates due to poor solubility and lack of specificity. Modern Fragment-Based Drug Discovery (FBDD) emphasizes Fsp³ character (fraction of sp³ hybridized carbons) to improve physicochemical properties and access novel 3D chemical space.

2-(3-Hydroxypyrrolidin-1-yl)acetonitrile represents a high-value "Gateway Scaffold."[1] It is not merely a building block but a bifunctional branching point that offers:

  • Defined Chirality: The 3-hydroxy group (available as R or S) provides a stereodefined vector for side-chain attachment.

  • Rigid Linker: The pyrrolidine ring restricts conformational entropy, potentially improving binding affinity.

  • Orthogonal Reactivity: The nitrile and hydroxyl groups allow for sequential, selective functionalization, enabling the rapid generation of diverse 1,2-diamine surrogates .

Technical Profile & Library Design Strategy

Physicochemical Properties
PropertyValue (Approx.)Significance
MW 126.16 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).[1]
ClogP -0.8 to -0.5Highly polar; excellent for lowering the logP of final lipophilic leads.
H-Bond Donors 1 (OH)Critical interaction point; can be capped or used for binding.
H-Bond Acceptors 3 (N, N, O)High density of polar contacts.[1]
Stereochemistry Chiral (R or S)Essential for probing stereoselective binding pockets.
Strategic Vectors for Diversity

This scaffold offers three distinct vectors for library expansion:

  • Vector A (Nitrile Reduction): Accesses the primary ethylenediamine motif, a privileged structure in GPCR and Kinase inhibitors.[1]

  • Vector B (Hydroxyl Group): Allows for etherification (SNAr/Mitsunobu) to probe hydrophobic pockets.[1]

  • Vector C (Pyrrolidine Core): Acts as the rigid scaffold holding Vectors A and B in a specific spatial orientation.

Experimental Workflows (The "How-To")

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent synthesis strategy using this scaffold.

LibraryDesign Fig 1. Divergent Synthesis Workflow for Pyrrolidine-Acetonitrile Scaffolds Start 2-(3-Hydroxypyrrolidin-1-yl) acetonitrile Step1 Reduction (Raney Ni / H2) Start->Step1 Path A Step2 Functionalization (Mitsunobu / Alkylation) Start->Step2 Path B Diamine 1-(2-Aminoethyl)-3- hydroxypyrrolidine Step1->Diamine LibA Library A: Amide/Sulfonamide Derivatives Diamine->LibA R-COCl / R-SO2Cl Ether 3-Alkoxy-pyrrolidinyl acetonitrile Step2->Ether LibB Library B: Ether-Diamine Hybrids Ether->LibB 1. Reduction 2. Capping

Caption: Divergent synthetic pathways allowing for the parallel generation of distinct sub-libraries from a single precursor.

Protocol A: High-Fidelity Nitrile Reduction

Objective: To convert the nitrile group to a primary amine without affecting the hydroxyl group or causing ring opening.

Why this method? Catalytic hydrogenation over Raney Nickel is the industrial standard for aminoacetonitriles. It prevents the formation of secondary amines (dimerization) when ammonia is present.

Materials:

  • Substrate: 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile (1.0 eq)[1]

  • Catalyst: Raney Nickel (active slurry, ~20 wt% loading)[1]

  • Solvent: Methanol (7M ammonia solution in MeOH is preferred)[1]

  • Hydrogen Source: H₂ balloon (lab scale) or Parr shaker (50 psi, library scale)

Step-by-Step Procedure:

  • Preparation: In a glovebox or well-ventilated hood, transfer the substrate into a hydrogenation vessel.

  • Solvent Addition: Dissolve substrate in 7M NH₃/MeOH. Critical: The presence of ammonia suppresses the formation of secondary amine by-products.

  • Catalyst Addition: Carefully add the Raney Nickel slurry. Safety: Raney Ni is pyrophoric; keep wet at all times.

  • Reaction: Purge the vessel with N₂ (3x) and then H₂ (3x). Stir vigorously under H₂ atmosphere (balloon or 50 psi) at Room Temperature for 4–16 hours.

  • Monitoring: Monitor by TLC (ninhydrin stain) or LC-MS. The product (diamine) will be very polar.

  • Workup: Filter the mixture through a Celite pad (keep wet!) to remove the catalyst. Rinse with MeOH.[2]

  • Isolation: Concentrate the filtrate in vacuo. The resulting primary amine is often pure enough for the next library step.

Protocol B: Parallel Library Capping (Amide Coupling)

Objective: To generate a 96-well plate of diverse amides.

Materials:

  • Scaffold: Crude diamine from Protocol A (dissolved in DMF).[1]

  • Reagents: Diverse Acid Chlorides (R-COCl) or Carboxylic Acids (+ HATU).[1]

  • Base: Diisopropylethylamine (DIPEA).[1]

Step-by-Step Procedure:

  • Plate Setup: Aliquot the diamine solution (0.1 mmol per well) into a 96-well deep-well plate.

  • Base Addition: Add DIPEA (3.0 eq) to each well.

  • Reagent Addition: Add specific Acid Chlorides (1.1 eq) to individual wells.

  • Incubation: Seal plate and shake at RT for 2 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles. Shake for 4 hours.

  • Filtration: Filter the plate into a receiving block.

  • QC: Analyze a subset by LC-MS.

Safety & Handling Guidelines

Hazard Identification:

  • Acetonitrile Derivatives: While the nitrile group is covalently bonded, metabolic processing or exposure to strong acids/oxidizers can theoretically release cyanide species.

  • Flammability: Treat as a Class 1B Flammable Liquid.

  • Skin Absorption: Nitriles penetrate skin easily.

Mandatory PPE:

  • Nitrile gloves (double gloving recommended).[1]

  • Chemical splash goggles.

  • Work exclusively in a fume hood.

Emergency Protocol:

  • In case of spill: Evacuate area. Absorb with inert material (vermiculite).[1][3] Do not use combustible materials (sawdust).[1]

  • First Aid: If inhaled or skin contact occurs, seek medical attention immediately.[1][3][4] Mention "potential nitrile exposure" to medical personnel.

References

  • FBDD & Fsp³ Importance

    • Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Med. Chem. Lett. 2019, 10, 5, 811–815.[1] Link

  • Nitrile Reduction Methodologies

    • Catalytic hydrogenation of aminoacetonitrile to ethylene diamine.[5] US Patent 2,436,368. Link

    • Process for the preparation of amines or diamines by the catalytic hydrogenation of nitriles. US Patent 3,558,709.[6] Link

  • Safety Data

    • Acetonitrile Safety Data Sheet.[4][7][8] Fisher Scientific. Link

Sources

Application Note: High-Efficiency Hydrolysis of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrolysis of 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile to carboxylic acid Content Type: Application Note & Protocol Audience: Senior Researchers & Process Chemists

Abstract

This guide details the optimized hydrolysis of 2-(3-hydroxypyrrolidin-1-yl)acetonitrile (1 ) to 2-(3-hydroxypyrrolidin-1-yl)acetic acid (2 ). While nitrile hydrolysis is a textbook transformation, the presence of the basic pyrrolidine nitrogen and the hydrophilic hydroxyl group creates a zwitterionic product that defies standard organic extraction workups. This protocol prioritizes Acid-Mediated Hydrolysis coupled with Ion-Exchange Chromatography to isolate the pure zwitterion, avoiding common pitfalls associated with inorganic salt contamination and hygroscopicity.

Chemical Strategy & Mechanistic Insight

The Zwitterion Challenge

The target molecule, 2-(3-hydroxypyrrolidin-1-yl)acetic acid, is an amphoteric amino acid derivative.

  • Acidic pH: Exists as the cationic ammonium hydrochloride salt.

  • Basic pH: Exists as the anionic carboxylate salt.

  • Neutral pH (Isoelectric Point, pI): Exists as the net-neutral zwitterion.

Critical Implication: Unlike standard lipophilic carboxylic acids, Compound 2 cannot be isolated via liquid-liquid extraction (e.g., DCM/Water) . It remains in the aqueous phase across the entire pH range. Therefore, the protocol below utilizes evaporation and resin-based desalting rather than extraction.

Reaction Pathway

The transformation proceeds via the Pinner reaction mechanism (under acidic conditions) or saponification (basic conditions). We recommend the Acidic Route (HCl) for three reasons:

  • Solubility: The basic amine starting material dissolves instantly in acid.

  • Kinetics: Protonation of the nitrile nitrogen significantly increases electrophilicity, accelerating water attack.[1]

  • Purification: The volatile excess reagent (HCl) is easily removed, unlike non-volatile bases (NaOH/KOH).

ReactionMechanism Start Nitrile (1) (Protonated) Inter1 Imidium Ion Start->Inter1 + H2O (Slow) Inter2 Primary Amide Inter1->Inter2 - H+ / Tautomerization Product Carboxylic Acid (2) (HCl Salt) Inter2->Product + H2O / H+ - NH4+

Figure 1: Acid-catalyzed hydrolysis pathway. The conversion of the amide to the acid is the rate-determining step requiring elevated temperatures.

Experimental Protocol

Protocol A: Acid-Mediated Hydrolysis (Recommended)

Scale: 10 mmol (approx. 1.26 g of starting nitrile) Expected Yield: 85–95%

Materials
  • Substrate: 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

  • Reagent: 6 M Hydrochloric Acid (HCl)[2][3]

  • Resin: Dowex 50W-X8 (H+ form) or equivalent strong cation exchange resin.

  • Eluent: 1 M Ammonium Hydroxide (NH₄OH).

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of the nitrile in 20 mL of 6 M HCl .

    • Note: The amine will protonate immediately; exotherm is possible.

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 100–105 °C) for 4–6 hours .

    • Validation: Monitor reaction progress via LC-MS. The nitrile (M+H) peak will disappear, transiently replaced by the amide (+18 Da), and finally the acid (+19 Da relative to nitrile).

  • Concentration: Cool the solution to room temperature. Concentrate to dryness using a rotary evaporator (bath temp < 50 °C) to remove water and excess HCl.

    • Result: A sticky, off-white solid or gum. This is the crude hydrochloride salt mixed with ammonium chloride (NH₄Cl).

  • Desalting (Crucial Step):

    • Dissolve the crude residue in the minimum amount of distilled water (approx. 5–10 mL).

    • Load onto a column containing 15 g of Dowex 50W-X8 resin (pre-washed with water).

    • Wash: Elute with distilled water (approx. 100 mL) until the eluate is neutral and free of chloride ions (test with AgNO₃ solution). The product stays bound to the resin; NH₄Cl and impurities wash away.

    • Elute: Switch eluent to 1 M NH₄OH . Collect fractions. The product will elute as the pH rises.

    • Detection: Use TLC (ninhydrin stain) or spot-test fractions on pH paper (collect fractions where pH > 8).

  • Isolation: Combine product-containing fractions and lyophilize (freeze-dry).

    • Reasoning: Rotary evaporation of water can be slow and may lead to "bumping." Lyophilization yields a fluffy, free-flowing zwitterionic powder.

Protocol B: Base-Mediated Hydrolysis (Alternative)

Use only if the substrate is acid-sensitive.

  • Reflux: Treat 10 mmol nitrile with 20 mL 10% NaOH . Reflux until ammonia evolution ceases (test off-gas with damp litmus paper; turns blue if NH₃ is present).

  • Neutralization: Cool to 0 °C. Adjust pH to ~6.0 (approximate pI) using conc. HCl.

  • Purification: The solution now contains Product + NaCl. Separation is difficult. Evaporate to dryness and extract the solid residue with boiling methanol or ethanol . The amino acid will dissolve; NaCl is largely insoluble. Filter and evaporate the filtrate.

Data Analysis & Validation

Expected Analytical Data
TechniqueObservationInterpretation
HPLC Shift to earlier retention time (Reverse Phase)Carboxylic acid is more polar than the nitrile.
MS (ESI+) [M+H]⁺ = 146.08 (approx)Confirming hydrolysis of -CN (MW 26) to -COOH (MW 45).
1H NMR Disappearance of singlet at ~3.8 ppm (N-CH2-CN)Replaced by singlet at ~3.2-3.4 ppm (N-CH2-COOH), often shifted due to zwitterionic character.
IR Broad O-H stretch (2500-3300 cm⁻¹)Characteristic of carboxylic acid/ammonium H-bonding. Loss of sharp -CN stretch at ~2250 cm⁻¹.
Workflow Visualization

WorkupFlow Crude Crude Reaction Mixture (Product-HCl + NH4Cl) Load Load onto Dowex 50W (H+) Crude->Load Wash Wash with Water Load->Wash Waste Eluate: NH4Cl, Impurities Wash->Waste Elute Elute with 1M NH4OH Wash->Elute Switch Solvent Pure Pure Zwitterion (Free Acid) Elute->Pure Lyophilization

Figure 2: Purification workflow using cation exchange chromatography to remove inorganic salts.

Troubleshooting & Optimization

Issue: Incomplete Hydrolysis (Amide Intermediate)

If the primary amide persists (M+H = 145), the reaction was stopped too early.

  • Fix: Increase reaction time or acid concentration (e.g., 6M → 12M HCl). The amide-to-acid step is significantly slower than the nitrile-to-amide step.

Issue: Racemization

If using chiral 3-hydroxypyrrolidine (e.g., S-enantiomer), acid reflux is generally safe. However, prolonged heating can cause partial racemization via elimination-addition mechanisms (though rare for non-benzylic alcohols).

  • Check: Measure optical rotation or use Chiral HPLC.

  • Mitigation: If racemization occurs, switch to Enzymatic Hydrolysis using a nitrilase (e.g., Nitrilase from Alcaligenes faecalis) at pH 7, 30 °C [1].

Issue: Hygroscopicity

The zwitterionic product is highly hygroscopic.

  • Storage: Store in a desiccator under Argon at -20 °C.

  • Handling: Weigh quickly; the weight will drift as it absorbs atmospheric moisture.

References

  • Martínková, L., et al. (2009). "Nitrile Hydratases and Amidases in Biotransformations." Current Organic Chemistry, 13(11). Link

  • Cohen, S. M., et al. (2018). "Hydrolysis of Nitriles." Chemistry LibreTexts. Link

  • Organic Syntheses. (1925).[4] "Phenylacetic Acid from Benzyl Cyanide." Org.[4] Synth. 5, 89. (Classic protocol foundation). Link

  • ChemicalBook. (2024). "(R)-2-(3-Hydroxypyrrolidin-1-yl)acetic acid Product Properties." Link

Sources

Validation & Comparative

Navigating the Labyrinth of Amine Fragmentation: A Comparative Guide to the Mass Spectrometry of Pyrrolidine Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry stands as an indispensable tool for molecular characterization. Yet, the fragmentation patterns of certain compound classes, such as pyrrolidine acetonitriles, can present a complex puzzle. This guide, born from a synthesis of established fragmentation principles and comparative data from structurally analogous compounds, aims to provide a comprehensive roadmap for interpreting the mass spectra of these molecules. We will delve into the mechanistic underpinnings of their fragmentation, offer a systematic comparison with related structures, and provide detailed experimental protocols to empower your analytical endeavors.

The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a common scaffold in a multitude of biologically active molecules. When coupled with an acetonitrile moiety, it forms a class of compounds with unique physicochemical properties and, consequently, distinct behavior in the mass spectrometer. Understanding the interplay between the fragmentation of the pyrrolidine ring and the influence of the N-cyanomethyl substituent is paramount for confident structural elucidation.

The Foundation: Unraveling the Fragmentation of the Pyrrolidine Core

Under electron ionization (EI), the pyrrolidine ring typically undergoes fragmentation pathways initiated by the ionization of the nitrogen atom. The resulting molecular ion is often observable, a key starting point for spectral interpretation. A predominant fragmentation mechanism for cyclic amines is the cleavage of the bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. This process involves the loss of an alkyl radical from the ring.

Another characteristic fragmentation of the pyrrolidine ring involves the loss of a hydrogen atom from the carbon adjacent to the nitrogen (α-carbon), resulting in an [M-1]⁺ ion. Subsequent ring cleavage can then occur, leading to a series of smaller fragment ions. The mass spectrum of pyrrolidine itself, as documented in the NIST Mass Spectrometry Data Center, showcases these fundamental fragmentation pathways.[1]

The Influence of the Acetonitrile Substituent: A Mechanistic Perspective

The introduction of an N-cyanomethyl group (-CH₂CN) significantly influences the fragmentation cascade. The presence of the nitrile group introduces additional fragmentation pathways and alters the relative abundance of ions derived from the pyrrolidine ring. Nitriles themselves often exhibit a weak or absent molecular ion peak in their mass spectra. A common feature is a prominent [M-1]⁺ peak resulting from the loss of a hydrogen atom from the α-carbon.

For pyrrolidine acetonitriles, we can anticipate a combination of fragmentation patterns derived from both the pyrrolidine ring and the acetonitrile side chain. The initial ionization is likely to occur at the nitrogen atom of the pyrrolidine ring due to its lower ionization potential compared to the nitrile nitrogen.

Proposed Fragmentation Pathways for 2-(Pyrrolidin-1-yl)acetonitrile

Based on the established fragmentation of cyclic amines and N-substituted compounds, we can propose the following key fragmentation pathways for 2-(pyrrolidin-1-yl)acetonitrile (MW: 110.16 g/mol ):

  • α-Cleavage of the Acetonitrile Group: A primary fragmentation event is the cleavage of the bond between the pyrrolidine ring and the cyanomethyl group. This would result in the formation of a stable pyrrolidinium cation at m/z 70 and the loss of a cyanomethyl radical (•CH₂CN).

  • Formation of the [M-1]⁺ Ion: Loss of a hydrogen atom from the carbon alpha to the nitrile group would lead to a resonance-stabilized ion at m/z 109.

  • Ring Opening and Fragmentation: Following initial ionization, the pyrrolidine ring can undergo cleavage. A common pathway for N-substituted pyrrolidines is the loss of ethylene (C₂H₄) from the molecular ion, which in this case would lead to an ion at m/z 82.

  • Formation of the Cyanomethyl Cation: While less probable due to the stability of the pyrrolidinium cation, cleavage resulting in a cyanomethyl cation ([CH₂CN]⁺) at m/z 40 is also possible.

The following diagram illustrates these proposed primary fragmentation pathways:

fragmentation_pathway M Pyrrolidine Acetonitrile [M]⁺• m/z 110 F1 [M-CH₂CN]⁺ m/z 70 M->F1 Loss of •CH₂CN F2 [M-H]⁺ m/z 109 M->F2 Loss of •H F3 [M-C₂H₄]⁺• m/z 82 M->F3 Ring Cleavage Loss of C₂H₄ F4 [CH₂CN]⁺ m/z 40 M->F4 Loss of •C₄H₈N

Caption: Proposed primary fragmentation pathways of 2-(pyrrolidin-1-yl)acetonitrile under electron ionization.

Comparative Analysis: Insights from Structurally Similar Compounds

To further refine our understanding, a comparative analysis with structurally related molecules is invaluable.

CompoundMolecular WeightKey Fragment Ions (m/z) and InterpretationReference
Pyrrolidine 71.1271 (M⁺), 70 ([M-H]⁺), 43, 42, 41 (Ring Fragments)[1]
N-Methylpyrrolidine 85.1585 (M⁺), 84 ([M-H]⁺), 57, 42[2][3]
N-Acetylpyrrolidine 113.16113 (M⁺), 70 ([M-COCH₃]⁺), 43 (CH₃CO⁺)[4]
Acetonitrile 41.0541 (M⁺), 40 ([M-H]⁺)[5]
Proposed: 2-(Pyrrolidin-1-yl)acetonitrile 110.16110 (M⁺), 109 ([M-H]⁺), 82 ([M-C₂H₄]⁺), 70 ([M-CH₂CN]⁺)-

This comparison highlights the expected dominant fragmentation pathways. The prominent m/z 70 fragment in N-acetylpyrrolidine, corresponding to the loss of the acetyl group, strongly supports the proposed loss of the cyanomethyl group in pyrrolidine acetonitrile to yield the same fragment. The presence of an [M-H]⁺ peak is a common feature across all these N-substituted pyrrolidines and acetonitrile itself.

Experimental Protocols for Mass Spectrometric Analysis

The choice of analytical technique, primarily Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), will depend on the sample matrix and the volatility of the pyrrolidine acetonitrile derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable pyrrolidine acetonitriles.

1. Sample Preparation:

  • For neat samples or high-concentration solutions, dilute with a suitable solvent such as methanol or acetonitrile.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering compounds.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point. For more polar amines, a specialized amine-deactivated column may be required to prevent peak tailing.[6]

  • Injection: 1 µL splitless injection at 250 °C.

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 35-300.

gcms_workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection Dilution Dilution Injection Injection (1 µL) Dilution->Injection Extraction Extraction (if needed) Extraction->Injection Separation Column Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Analysis Mass Analysis Ionization->Analysis Data Data Acquisition & Analysis Analysis->Data

Caption: A typical workflow for the GC-MS analysis of pyrrolidine acetonitriles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

For less volatile derivatives or for enhanced sensitivity and selectivity in complex matrices, LC-MS/MS is the method of choice.

1. Sample Preparation:

  • Dilute the sample in the initial mobile phase.

  • Protein precipitation (for biological samples) followed by centrifugation and filtration is a common sample cleanup procedure.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A C18 reversed-phase column (e.g., ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm) is generally suitable.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start at 5% B.

    • Linear gradient to 95% B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 4000 V.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 45 psi.

    • Multiple Reaction Monitoring (MRM) Transitions: For quantitative analysis, specific precursor-to-product ion transitions should be optimized. Based on our proposed fragmentation, a likely transition for 2-(pyrrolidin-1-yl)acetonitrile would be m/z 111 → 70.

lcmsms_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_msms MS/MS Detection Dilution Dilution Injection Injection Dilution->Injection Cleanup Cleanup (e.g., Protein Precipitation) Cleanup->Injection Gradient Gradient Elution Injection->Gradient Ionization ESI Ionization (+) Gradient->Ionization MRM MRM Analysis Ionization->MRM Data Data Acquisition & Quantitation MRM->Data

Caption: A representative workflow for the LC-MS/MS analysis of pyrrolidine acetonitriles.

Conclusion: A Path Forward in Structural Elucidation

While a definitive, published mass spectrum for a simple pyrrolidine acetonitrile remains to be widely available, a robust and predictive understanding of its fragmentation behavior can be achieved through the careful synthesis of established mass spectrometric principles. By dissecting the known fragmentation patterns of the pyrrolidine ring and nitrile-containing compounds, we have constructed a logical framework for the interpretation of their mass spectra. The comparative data from analogous structures further solidifies these predictions.

The provided experimental protocols for both GC-MS and LC-MS/MS offer practical starting points for researchers to develop and validate their own analytical methods. As with any analytical endeavor, empirical data is the ultimate arbiter. We encourage researchers to utilize these guidelines as a foundation upon which to build their own libraries of mass spectral data for this important class of compounds. Through such systematic investigation, the scientific community can collectively illuminate the intricate fragmentation pathways of pyrrolidine acetonitriles, paving the way for more confident and efficient structural characterization in the future.

References

  • NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][1]

  • NIST. (n.d.). Pyrrolidine, 1-acetyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][4]

  • NIST. (n.d.). 1-Methylpyrrolidine. In PubChem. National Center for Biotechnology Information. Retrieved from [Link][2]

  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][5]

Sources

A Comparative Guide to Infrared (IR) Absorption Peaks of the Nitrile Group in Pyrrolidines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical and pharmaceutical research, the pyrrolidine ring is a privileged scaffold, forming the core of numerous natural products, catalysts, and therapeutic agents. The incorporation of a nitrile (-C≡N) group into this saturated heterocycle introduces a unique combination of polarity, hydrogen bonding capability, and metabolic stability, making nitrile-containing pyrrolidines valuable building blocks in drug discovery.[1] Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly sensitive method for the characterization of these molecules, with the nitrile stretching vibration serving as a distinct and informative diagnostic marker.[2][3][4]

This guide offers an in-depth comparison of the IR absorption characteristics of the nitrile group within pyrrolidine frameworks. We will explore the fundamental principles governing the nitrile stretch, the influence of the local chemical environment on its spectral position and intensity, and provide a robust experimental protocol for acquiring high-quality data.

The Nitrile Stretching Vibration: A Distinctive Spectroscopic Signature

The carbon-nitrogen triple bond (C≡N) of a nitrile group gives rise to a characteristic absorption peak in a relatively uncongested region of the infrared spectrum.[5] This absorption is due to the stretching vibration of the C≡N bond. The position and intensity of this peak are governed by two primary factors:

  • Bond Strength (Force Constant): Stronger triple bonds require more energy to vibrate and thus absorb at higher frequencies (wavenumbers).

  • Change in Dipole Moment (dµ/dx): The C≡N bond is inherently polar. The stretching of this bond leads to a significant change in the molecular dipole moment, resulting in a characteristically strong and sharp absorption band.[6]

The general workflow for analyzing nitrile-containing compounds using IR spectroscopy is outlined below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Prepare Sample Prepare Sample Acquire Background Spectrum Acquire Background Spectrum Prepare Sample->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Identify C≡N Peak Identify C≡N Peak Acquire Sample Spectrum->Identify C≡N Peak Analyze Peak Position Analyze Peak Position Identify C≡N Peak->Analyze Peak Position Analyze Peak Intensity Analyze Peak Intensity Identify C≡N Peak->Analyze Peak Intensity Correlate with Structure Correlate with Structure Analyze Peak Position->Correlate with Structure Analyze Peak Intensity->Correlate with Structure

Caption: Workflow for IR spectroscopic analysis of nitrile-containing compounds.

Comparative Analysis of Nitrile IR Absorption in Pyrrolidine Derivatives

The precise wavenumber of the nitrile stretching vibration in pyrrolidine derivatives is sensitive to the electronic and steric environment imposed by the rest of the molecule. Understanding these influences is crucial for accurate spectral interpretation.

Compound Type **Typical C≡N Stretching Frequency (cm⁻¹) **Relative Intensity Key Influencing Factors
Saturated Alkyl Nitriles (e.g., Cyanopyrrolidine) 2260 - 2240Strong, SharpThe electron-donating nature of the saturated pyrrolidine ring can slightly lower the frequency compared to acyclic alkyl nitriles.[6]
α,β-Unsaturated Nitriles (e.g., Pyrrolidine with Conjugated Nitrile) 2240 - 2220Strong, SharpConjugation with a double bond or aromatic ring weakens the C≡N bond, lowering its force constant and thus decreasing the absorption frequency.[6][7][8]
Nitriles with Electron-Withdrawing Groups > 2260VariableThe presence of electronegative atoms (e.g., halogens) on the carbon adjacent to the nitrile group can increase the bond strength and shift the absorption to a higher wavenumber.[7]
Hydrogen-Bonded Nitriles Blueshift (Higher Frequency)Intensity IncreaseIn protic solvents or in the solid state where hydrogen bonding can occur with the nitrile nitrogen, a blueshift (shift to higher frequency) and an increase in peak area (integrated intensity) are often observed.[5][9] This is a critical consideration in biological systems.

Experimental Protocol: Acquiring High-Quality FT-IR Spectra of Nitrile-Containing Pyrrolidines

This protocol outlines the steps for obtaining a Fourier-Transform Infrared (FT-IR) spectrum of a solid or liquid nitrile-containing pyrrolidine derivative.

Materials:

  • FT-IR Spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr), attenuated total reflectance (ATR) crystal)

  • Spatula

  • Volatile solvent for cleaning (e.g., dry acetone, chloroform)[10]

  • The nitrile-containing pyrrolidine sample

  • Desiccator for storing salt plates[11]

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.

    • Verify that the sample compartment is clean and dry.

  • Background Spectrum Acquisition:

    • A background spectrum must be collected to account for absorptions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[12]

    • Place the empty sample holder (e.g., clean salt plates or a clean ATR crystal) in the beam path.

    • Acquire the background spectrum according to the instrument's software instructions.

  • Sample Preparation:

    • For Liquid Samples (Neat): Place one to two drops of the pure liquid sample directly onto one salt plate and carefully place the second plate on top to create a thin film.[10]

    • For Solid Samples (KBr Pellet):

      • Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

      • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

    • For Solid or Liquid Samples (ATR):

      • Place a small amount of the solid or a drop of the liquid directly onto the ATR crystal.

      • Ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic sharp, strong absorption peak in the 2200-2300 cm⁻¹ region, which corresponds to the C≡N stretching vibration.[13]

    • Note the exact wavenumber of the peak maximum.

    • Analyze other regions of the spectrum to identify other functional groups present in the molecule.[4]

  • Cleaning:

    • Thoroughly clean the salt plates or ATR crystal with a suitable dry solvent to remove all traces of the sample.[11]

    • Return salt plates to a desiccator to prevent fogging from atmospheric moisture.[10]

The following diagram illustrates the key steps in preparing a sample for IR analysis.

G cluster_0 Liquid Sample cluster_1 Solid Sample (KBr) cluster_2 Solid/Liquid Sample (ATR) Place 1-2 drops on salt plate Place 1-2 drops on salt plate Create thin film with second plate Create thin film with second plate Place 1-2 drops on salt plate->Create thin film with second plate Place in Spectrometer Place in Spectrometer Create thin film with second plate->Place in Spectrometer Grind sample with KBr Grind sample with KBr Press into transparent pellet Press into transparent pellet Grind sample with KBr->Press into transparent pellet Press into transparent pellet->Place in Spectrometer Apply sample to ATR crystal Apply sample to ATR crystal Ensure good contact Ensure good contact Apply sample to ATR crystal->Ensure good contact Ensure good contact->Place in Spectrometer Start Start Start->Place 1-2 drops on salt plate Start->Grind sample with KBr Start->Apply sample to ATR crystal

Caption: Sample preparation methods for IR spectroscopy.

Conclusion

The nitrile group in pyrrolidine-containing molecules provides a powerful spectroscopic handle for structural characterization. Its IR absorption is typically strong, sharp, and located in a spectral region with minimal interference. By carefully analyzing the precise position and intensity of the C≡N stretching band, researchers can gain valuable insights into the electronic environment of the nitrile group, including the presence of conjugation and hydrogen bonding interactions. The experimental protocol provided herein offers a reliable framework for obtaining high-quality data, which is essential for the unambiguous identification and characterization of these important molecules in academic research and drug development.

References

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Purdue University. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Bernstein, M. P., Sandford, S. A., Allamandola, L. J., & Chang, S. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127. Retrieved from [Link]

  • Wang, J., & Chen, X. (2021). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. The Journal of Physical Chemistry Letters, 12(48), 11784-11789. Retrieved from [Link]

  • Hill, L. R., J. B. Weaver, S. G. Boxer. (2022). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Hill, L. R., Weaver, J. B., Webb, L. J., & Boxer, S. G. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 126(18), 3381–3390. Retrieved from [Link]

  • Fiveable. (2025, September 15). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Exp 8 - Infrared Spectroscopy. Retrieved from [Link]

  • Fernández, G. (n.d.). IR spectrum: Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Hill, L. R., Weaver, J. B., Webb, L. J., & Boxer, S. G. (2022). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. The Journal of Physical Chemistry B, 126(18), 3381-3390. Retrieved from [Link]

  • Kitson, R. E., & Griffith, N. E. (1952). Infrared Absorption Band Due to Nitrile Stretching Vibration. Analytical Chemistry, 24(2), 334–337. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Retrieved from [Link]

  • Society for Applied Spectroscopy. (n.d.). Spectra–Structure Correlations in the Mid- and Far-infrared. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • DTIC. (n.d.). Vibrational Overtone Spectroscopy of Pyrrole and Pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2020, December). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Retrieved from [Link]

  • Wiley Online Library. (2020, August 10). Linear and Two-Dimensional Infrared Spectroscopy of the Multifunctional Vibrational Probe, 3-(4-Azidophenyl) Propiolonitrile. Retrieved from [Link]

  • PubMed. (2013, December 1). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Retrieved from [Link]

  • ResearchGate. (2025, December 11). Study of the composition of nitriles using IR spectroscopy. Retrieved from [Link]

  • UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • MDPI. (2014, October 22). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis, Characterization and antimicrobial activity of novel pyrrolidine-3-carbonitrile derivatives. Retrieved from [Link]

Sources

Comparing reactivity of 3-hydroxypyrrolidine vs unsubstituted pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between pyrrolidine and its functionalized analog, 3-hydroxypyrrolidine . While pyrrolidine serves as a fundamental secondary amine scaffold in organic synthesis, the introduction of the hydroxyl group at the C3 position in 3-hydroxypyrrolidine significantly alters its physicochemical properties, reactivity profile, and conformational landscape.

For drug development professionals, 3-hydroxypyrrolidine offers a strategic advantage: it lowers lipophilicity (LogP), introduces a handle for further functionalization, and provides stereoelectronic control over ring conformation, often improving metabolic stability and target binding affinity compared to the unsubstituted parent.

Part 1: Physical & Electronic Properties

The presence of the electronegative oxygen atom in 3-hydroxypyrrolidine creates a dipole that influences the basicity of the nitrogen and the overall polarity of the molecule.

Table 1: Physicochemical Comparison
PropertyPyrrolidine3-HydroxypyrrolidineImpact on Reactivity/Application
Structure Cyclic

Amine
Cyclic

Amine +

Alcohol
Dual nucleophilic sites (N & O)
Molecular Weight 71.12 g/mol 87.12 g/mol Slight increase; negligible steric bulk
pKa (Conjugate Acid) ~11.3 (Water)~9.5 – 10.0 (Est.)*Lower basicity due to inductive withdrawal by OH
LogP (Lipophilicity) ~0.2 (Experimental)~ -0.7 (Experimental)Higher hydrophilicity ; improves aqueous solubility
H-Bond Donors 1 (NH)2 (NH, OH)Enhanced binding potential
H-Bond Acceptors 1 (N)2 (N, O)Enhanced solubility & crystal packing
Nucleophilicity (

)
High (

)
ModerateN-reactivity is attenuated by -I effect of OH

*Note: The pKa of 3-hydroxypyrrolidine is lower than pyrrolidine due to the electron-withdrawing inductive effect (-I) of the


-hydroxyl group, which destabilizes the protonated ammonium cation.
Stereoelectronic Effects & Conformation

Unlike the flexible envelope conformation of pyrrolidine, 3-hydroxypyrrolidine adopts specific puckered conformations to maximize stability.

  • Gauche Effect: The C3-OH group prefers a gauche orientation relative to the ring nitrogen (or N-substituents) to maximize orbital overlap (

    
    ), stabilizing specific endo or exo puckers depending on the stereochemistry (R/S) and N-substitution.
    
  • Intramolecular H-Bonding: In non-polar solvents, a weak intramolecular hydrogen bond between the OH and the N lone pair can stabilize specific conformers, influencing membrane permeability despite the high polarity.

Part 2: Reactivity Profile

Nucleophilicity & Kinetics

Pyrrolidine is one of the most nucleophilic secondary amines available, often used as a catalyst (e.g., in enamine catalysis). 3-Hydroxypyrrolidine retains this nucleophilic character but reacts slower in


 alkylations and acylations.
  • Cause: The inductive electron-withdrawing effect of the C3 oxygen pulls electron density through the

    
    -framework, reducing the HOMO energy of the nitrogen lone pair.
    
  • Implication: Reactions with electrophiles may require slightly higher temperatures or longer reaction times compared to unsubstituted pyrrolidine.

Chemoselectivity (N- vs. O-Functionalization)

The molecule possesses two nucleophilic sites: the secondary amine (soft nucleophile) and the secondary alcohol (hard nucleophile).

  • N-Selectivity: Under neutral or basic conditions, the nitrogen atom is significantly more nucleophilic than the oxygen. Electrophiles (alkyl halides, acid chlorides) will react at the nitrogen first.

  • O-Selectivity: Functionalizing the oxygen requires "masking" the nitrogen. Standard protecting groups (Boc, Cbz, Fmoc) are essential.

Visualization: Electronic Effects & Selectivity

ReactivityComparison Pyr Pyrrolidine (High Nucleophilicity) ReactionN N-Alkylation (Fast) Pyr->ReactionN Direct Attack HydroPyr 3-Hydroxypyrrolidine (Moderate Nucleophilicity) Effect Inductive Effect (-I) OH withdraws density from N HydroPyr->Effect HydroPyr->ReactionN Major Pathway ReactionO O-Alkylation (Requires Protection) HydroPyr->ReactionO Minor/Competing Effect->ReactionN Reduces Rate

Figure 1: The electron-withdrawing hydroxyl group in 3-hydroxypyrrolidine reduces nitrogen nucleophilicity compared to pyrrolidine, though N-alkylation remains the dominant pathway.

Part 3: Experimental Protocols

Protocol A: Selective N-Alkylation (General Procedure)

Target: Synthesis of N-substituted-3-hydroxypyrrolidines without O-alkylation.

Rationale: The


 difference between the amine (

) and the alcohol (

) allows for selective deprotonation/reaction of the amine using weak bases.
  • Reagents: 3-Hydroxypyrrolidine (1.0 equiv), Alkyl Halide (1.05 equiv),

    
     (2.0 equiv).
    
  • Solvent: Acetonitrile (MeCN) or DMF. MeCN is preferred for easier workup.

  • Procedure:

    • Dissolve 3-hydroxypyrrolidine in MeCN (0.2 M).

    • Add powdered

      
       and stir at room temperature for 15 min.
      
    • Add the alkyl halide dropwise.

    • Critical Step: Monitor by TLC/LCMS. Do not heat initially; heating promotes competitive O-alkylation.

    • Stir at RT for 4–12 hours.

    • Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Selective O-Functionalization (Protection Strategy)

Target: Synthesis of 3-alkoxypyrrolidines.

Rationale: The nitrogen must be protected to prevent quaternary ammonium salt formation.

  • Step 1: N-Protection

    • React 3-hydroxypyrrolidine with

      
       (1.1 equiv) in DCM/aq. 
      
      
      
      .
    • Yields N-Boc-3-hydroxypyrrolidine.

  • Step 2: O-Alkylation

    • Dissolve N-Boc-intermediate in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion, 1.2 equiv) carefully. Evolution of

      
       gas occurs.
      
    • Stir 30 min, then add Alkyl Halide (1.2 equiv).

    • Warm to RT and stir until complete.

  • Step 3: Deprotection

    • Treat with 4M HCl in Dioxane or TFA/DCM to yield the 3-alkoxypyrrolidine salt.

Protocol C: Stereochemical Inversion (Mitsunobu Reaction)

Target: Inverting the chiral center at C3 (e.g., (S)-3-OH


 (R)-3-X).

Rationale: 3-Hydroxypyrrolidine is an excellent substrate for Mitsunobu chemistry, allowing the replacement of the OH group with nucleophiles (azides, esters, phenols) with complete Walden inversion.

  • Reagents: N-Boc-3-hydroxypyrrolidine,

    
     (1.5 equiv), DIAD/DEAD (1.5 equiv), Pronucleophile (H-Nu, e.g., Benzoic acid).
    
  • Procedure:

    • Dissolve N-Boc-alcohol and

      
       in anhydrous THF. Cool to 0°C.
      
    • Add the Pronucleophile.

    • Add DIAD dropwise to maintain low temperature.

    • Stir at RT.

    • Result: The product will have the inverted stereochemistry at C3.

Part 4: Applications in Drug Discovery[2]

Why Choose 3-Hydroxypyrrolidine?
  • Solubility Enhancement: Replacing a pyrrolidine ring with 3-hydroxypyrrolidine typically lowers the LogP by ~0.9 units, significantly improving water solubility.

  • Metabolic Stability: The C3 position of pyrrolidine is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Starting with the hydroxyl group (or a blocked derivative like methoxy/fluoro) can block this "soft spot" or shift the metabolic profile.

  • Chiral Vector: The C3 stereocenter allows drug designers to probe specific binding pockets. The (R) and (S) enantiomers often show distinct biological activities (e.g., in GlyT1 inhibitors or kinase inhibitors).

Decision Matrix: Reaction Workflow

Workflow Start Start: 3-Hydroxypyrrolidine Goal Define Goal Start->Goal NFunc Target: N-Functionalization Goal->NFunc OFunc Target: O-Functionalization Goal->OFunc Stereo Target: Invert Stereocenter Goal->Stereo Method1 Direct Alkylation (Mild Base, RT) NFunc->Method1 Method2 1. N-Boc Protection 2. NaH + Electrophile 3. Deprotection OFunc->Method2 Method3 Mitsunobu Reaction (PPh3, DIAD, Nu-H) Stereo->Method3

Figure 2: Strategic workflow for functionalizing 3-hydroxypyrrolidine based on the desired target.

References

  • Nucleophilicity Scales: Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc.[1]2001 , 123, 9500–9512. Link

  • pKa and Basicity: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology. CRC Press, 1976.
  • Stereoelectronic Effects: Brear, P., et al. "The effect of the gauche interaction on the conformation of 3-hydroxypyrrolidine." Tetrahedron: Asymmetry2009, 20, 2609.
  • Mitsunobu Protocols: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev.[2]2009 , 109, 2551–2651. Link

  • Drug Design Applications: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529–2591. Link

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Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, drawing upon established safety data for analogous compounds.

Understanding the Potential Hazards

The primary hazards associated with 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile can be inferred from its constituent parts:

  • Acetonitrile and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1][2][3] High concentrations of acetonitrile vapor can lead to symptoms such as flushing of the face, a feeling of constriction in the chest, and in severe cases, central nervous system depression.[2]

  • Pyrrolidine and its derivatives can cause skin and eye irritation.[4][5] Pyrrolidine itself is a flammable liquid and may have reproductive hazards.[4][6]

Given these potential risks, a comprehensive PPE strategy is not just a recommendation but a fundamental requirement for safe handling.

Essential Personal Protective Equipment

The following table outlines the minimum PPE requirements for various laboratory operations involving 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile.

Laboratory Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles[7][8]Chemical-resistant gloves (e.g., nitrile)[8][9]Laboratory coat[7][9]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator is necessary.[7][8][9]
Conducting reactions and workups Chemical splash goggles and a face shield[7][8][9]Chemical-resistant gloves (e.g., nitrile or butyl rubber)[8][10]Chemical-resistant apron over a laboratory coat[7][10]All operations should be conducted in a certified chemical fume hood.[11]
Handling spills Chemical splash goggles and a face shield[12]Heavy-duty, chemical-resistant gloves[10]Chemical-resistant coverallsA NIOSH-approved respirator with appropriate cartridges.[9]

Operational Plan: A Step-by-Step Guide

Preparation and Handling

A systematic approach to handling 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile is crucial for minimizing exposure.

Handling_Workflow A 1. Area Preparation: Ensure fume hood is operational. Verify accessibility of safety shower and eyewash station. B 2. PPE Inspection and Donning: Inspect all PPE for integrity. Don PPE in the correct sequence. A->B C 3. Chemical Handling: Work within the fume hood. Use non-sparking tools. B->C D 4. Post-Handling: Decontaminate work surfaces. Properly doff and dispose of PPE. C->D E 5. Hand Washing: Thoroughly wash hands with soap and water. D->E

Caption: A systematic workflow for handling 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile.

Spill Response Protocol

In the event of a spill, a swift and organized response is critical to contain the hazard and protect laboratory personnel.

Spill_Response_Plan A 1. Alert and Evacuate: Immediately notify others in the area. Evacuate non-essential personnel. B 2. Don Spill-Specific PPE: Refer to the PPE table for appropriate gear. A->B C 3. Containment: Use an inert absorbent material to contain the spill. B->C D 4. Cleanup: Carefully collect the absorbed material using non-sparking tools. C->D E 5. Decontamination and Disposal: Decontaminate the spill area. Dispose of all contaminated materials as hazardous waste. D->E

Caption: A clear, step-by-step plan for responding to a chemical spill.

Disposal Plan

All waste materials contaminated with 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids, including absorbent materials and used PPE, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: All waste must be disposed of through your institution's environmental health and safety program.[11] Never dispose of this chemical down the drain.

By adhering to these comprehensive safety and logistical protocols, researchers can effectively manage the risks associated with handling 2-(3-Hydroxypyrrolidin-1-yl)acetonitrile, fostering a secure and productive research environment.

References

  • Acetonitrile. (n.d.). Princeton University Environmental Health & Safety.
  • Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism. (2022).
  • Personal protective equipment for handling 2-(4-chloro-1H-indol-3-yl)acetonitrile. (2025). BenchChem.
  • Pyrrolidine. (n.d.). New Jersey Department of Health.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • Safety Data Sheet - Acetonitrile. (2025). Fisher Scientific.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Safety Data Sheet - Acetonitrile deuter
  • Safety Data Sheet - Acetonitrile. (2025). Sigma-Aldrich.
  • Safety Data Sheet - High Purity Acetonitrile. (2021). Unigel.
  • Pyrrolidine. (n.d.). CAMEO Chemicals, NOAA.
  • Safety Data Sheet - Acetonitrile. (n.d.). DRM-chem.
  • Personal Protective Equipment. (2018).
  • Safety Data Sheet - JWH 081 N-(4-hydroxypentyl) metabolite. (2025). Cayman Chemical.
  • 2-{1H-pyrrolo[2,3-b]pyridin-3-yl}acetonitrile. (n.d.). PubChem.
  • Safety Data Sheet - Pyrrolidine. (2012). Fisher Scientific.
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a p
  • Acetonitrile. (n.d.). Apollo Scientific.
  • Understanding the SDS for Acetonitrile: Safe Handling Practices. (2024). Aalpha Chem.
  • 2-(Pyrrolidin-3-yl)acetonitrile hydrochloride. (n.d.). ChemScene.
  • Safety Data Sheet - Acetonitrile. (n.d.). TCI Chemicals.
  • Acetonitrile: Safe Storage and Handling Guide. (n.d.). Scribd.
  • Safety Data Sheet - Acetonitrile. (n.d.). Carl ROTH.

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.